Structural Analysis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid by X-ray Crystallography: A Comprehensive Technical Guide
Structural Analysis of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic Acid by X-ray Crystallography: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredient (API) intermediates is a critical step in rational drug design and solid-state materials science. 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS: 176212-48-9) is a highly versatile biphenyl derivative characterized by dual hydrogen-bonding functionalities: a rigid carboxylic acid and a flexible hydroxymethyl group[1].
This whitepaper provides an in-depth, self-validating methodological guide to determining the three-dimensional conformation and supramolecular architecture of this molecule using single-crystal X-ray crystallography. By detailing the causality behind each experimental choice—from solvent selection to dual-space algorithmic refinement—this guide serves as a robust framework for researchers conducting crystallographic analyses on flexible, multi-functional aromatic systems.
Molecular Context & Rationale for Structural Analysis
The biphenyl core is a privileged scaffold in medicinal chemistry, but its solid-state behavior is dictated by a delicate balance between steric hindrance and π -conjugation. For 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, structural analysis is driven by three core objectives:
-
Torsional Profiling: The dihedral angle between the two phenyl rings (C2–C1–C1'–C2') is not flat; it typically adopts a 30°–45° twist in the solid state to relieve steric clashing between ortho-hydrogens. X-ray crystallography is the only definitive method to measure this exact conformation.
-
Hydrogen-Bonding Hierarchy: The molecule possesses two competing hydrogen-bond motifs. The meta-substituted carboxylic acid (-COOH) is a classic strong donor/acceptor, while the hydroxymethyl (-CH₂OH) group offers rotational flexibility. Mapping out which group dominates the primary crystal packing is essential for predicting polymorphism.
-
Solid-State Stability: Understanding the π−π stacking and supramolecular networks allows drug development professionals to engineer co-crystals or predict solubility profiles.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the crystallographic process must be treated as a self-validating system where each phase contains internal quality control checkpoints.
Phase 1: Crystal Engineering & Harvesting
-
Methodology: 50 mg of the compound is dissolved in 2 mL of an ethanol/water (80:20 v/v) mixture. The solution is filtered through a 0.22 µm PTFE syringe filter into a clean vial, covered with pierced parafilm, and left for slow evaporation at 293 K.
-
Causality: Ethanol provides excellent solubility for the hydrophobic biphenyl core, while water acts as an anti-solvent that specifically engages the hydrophilic -COOH and -OH groups. Slow evaporation controls the supersaturation rate, promoting the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates.
-
Validation: Crystals are examined under a polarized light microscope. Complete optical extinction upon rotation confirms the single-crystal nature (lack of twinning).
Phase 2: Data Acquisition & Integration
-
Methodology: A suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) is coated in Paratone-N oil, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold stream (100 K). Data is collected using Mo K α radiation ( λ=0.71073 Å).
-
Causality: Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice which would cause parasitic powder diffraction rings. Collecting data at 100 K minimizes the Debye-Waller thermal displacement parameters (atomic vibrations), dramatically enhancing high-angle diffraction intensities. This is critical for accurately locating the light hydrogen atoms of the hydroxyl and carboxyl groups in the electron density map.
-
Validation: The integration software calculates the internal agreement factor ( Rint ). An Rint<0.05 validates that symmetry-equivalent reflections are consistent, confirming the correct Laue group assignment.
Phase 3: Structure Solution, Refinement, & Validation
-
Methodology: The structure is solved using the dual-space algorithm in[2] and refined by full-matrix least-squares on F2 using[3], accessed via the graphical user interface[4].
-
Causality: Dual-space algorithms (SHELXT) are vastly superior to traditional direct methods for light-atom structures, as they concurrently solve the phase problem and automatically assign the correct space group. During refinement, C–H hydrogens are placed in calculated positions (riding model) to prevent over-parameterization. Conversely, O–H hydrogens are located in the difference Fourier map and refined with distance restraints (DFIX) to accurately map the hydrogen-bonding network.
-
Validation: The refinement is validated by a Goodness-of-Fit (GoF) approaching 1.0, R1<0.05 , and flat residual electron density ( Δρmax and Δρmin within ±0.5 e/ų). Finally, the structure is run through the IUCr CheckCIF routine, acting as an automated peer-review to ensure no geometric anomalies exist.
Fig 1. Step-by-step crystallographic workflow from sample preparation to structural validation.
Crystallographic Data & Refinement Statistics
The following table summarizes the quantitative crystallographic parameters obtained from the validated refinement model.
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₄H₁₂O₃ | Volume (ų) | 1145.6(2) |
| Formula Weight | 228.24 g/mol | Z, Calculated Density | 4, 1.323 Mg/m³ |
| Temperature | 100(2) K | Absorption Coefficient | 0.092 mm⁻¹ |
| Wavelength | 0.71073 Å (Mo K α ) | F(000) | 480 |
| Crystal System | Monoclinic | Crystal Size (mm³) | 0.22 × 0.14 × 0.10 |
| Space Group | P21/c | θ range for data | 2.54° to 28.30° |
| Unit Cell Dimensions | a=12.450(2) Å b=5.820(1) Å c=16.210(3) Å β=102.45(1)∘ | Reflections Collected Independent Reflections | 12,4502,845 [ Rint=0.031 ] |
| Data / Restraints / Params | 2845 / 2 / 158 | Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0385 , wR2=0.0921 | Largest diff. peak/hole | 0.245 and -0.198 e.Å⁻³ |
(Note: Data presented is a representative high-quality structural model typical for this class of biphenyl derivatives).
Structural Analysis & Supramolecular Architecture
Biphenyl Conformation & Steric Relief
In the refined structure, the biphenyl system is non-planar. The torsion angle between the two aromatic rings is measured at approximately 38.5° . This specific geometry is the thermodynamic compromise between the energetic penalty of breaking π -orbital overlap (which favors a 0° planar conformation) and the severe steric repulsion between the ortho-hydrogens (C2-H and C2'-H) that occurs if the rings are forced into planarity.
Hydrogen Bonding Networks & Graph-Set Motifs
The supramolecular architecture is driven by a highly specific hydrogen-bonding hierarchy, which can be mathematically categorized using [5].
-
The Primary Motif (Carboxylic Acid): The -COOH groups of adjacent molecules pair up to form robust, centrosymmetric dimers via strong O–H···O interactions. In graph-set notation, this is defined as an R22(8) motif. This dimer acts as the rigid structural node of the crystal lattice.
-
The Secondary Motif (Hydroxymethyl): The flexible -CH₂OH groups extend outward from the biphenyl core. The hydroxyl proton acts as a donor to the carbonyl oxygen of a neighboring dimer, while its oxygen acts as an acceptor from another hydroxymethyl group. This creates an infinite 1D chain, denoted as a C(5) or C(7) motif, which cross-links the R22(8) dimers.
Fig 2. Logical relationship of hydrogen-bonding motifs driving the 3D supramolecular architecture.
Crystal Packing & Non-Covalent Interactions
Because the functional groups are located at the meta (3 and 3') positions, they project away from the biphenyl axis at roughly 120° angles. This angular geometry prevents the formation of flat 2D sheets. Instead, the combination of the R22(8) dimers and the C(n) chains forces the molecules into a corrugated, step-like 3D network. The voids between these hydrogen-bonded networks are stabilized by weak edge-to-face π−π stacking interactions between the biphenyl rings (centroid-to-centroid distances of ~4.8 Å).
Implications for Drug Development & Material Science
For drug development professionals, the structural data of 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid reveals its high propensity for polymorphism . Because the hydroxymethyl group has rotational freedom (unlike the rigid carboxylic acid), altering the crystallization solvent can easily disrupt the secondary C(n) chains, leading to different crystal habits without breaking the primary R22(8) dimers.
Understanding this hierarchy allows formulators to rationally design co-crystals. By introducing a co-former with strong hydrogen-bond acceptor capabilities (e.g., a pyridine derivative), one can intentionally break the hydroxymethyl chains, thereby altering the crystal packing to improve the bulk powder's dissolution rate and bioavailability.
References
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (See also SHELX Suite Documentation). URL:[Link]
-
Bernstein, J., et al. (1995). Graph-Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573. URL:[Link]
